![molecular formula C20H32O B14038754 (7R,8R,9S,10S,13S,14S,17S)-7,10,13-Trimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14038754.png)
(7R,8R,9S,10S,13S,14S,17S)-7,10,13-Trimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7a-Methyl-androst-2-ene-17b-ol is a synthetic anabolic-androgenic steroid (AAS) that has been used in various prohormone supplements. It is known for its ability to promote muscle growth and enhance physical performance. This compound is a derivative of testosterone, modified to improve its anabolic properties while minimizing androgenic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7a-Methyl-androst-2-ene-17b-ol typically involves multiple steps, starting from commercially available steroids. The key steps include methylation and reduction reactions. The methylation at the 7a position is crucial for enhancing the anabolic activity of the compound .
Industrial Production Methods
Industrial production of 7a-Methyl-androst-2-ene-17b-ol involves large-scale chemical synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
7a-Methyl-androst-2-ene-17b-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert ketones back to alcohols.
Substitution: Halogenation or other substitution reactions can modify the steroid nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce 7a-Methyl-androst-2-ene-17-one, while reduction can regenerate 7a-Methyl-androst-2-ene-17b-ol .
Scientific Research Applications
Chemistry: Used as a model compound to study steroid chemistry and synthetic modifications.
Biology: Investigated for its effects on muscle growth and androgen receptor binding.
Medicine: Explored for potential therapeutic uses in conditions requiring anabolic support, such as muscle wasting diseases.
Industry: Utilized in the development of performance-enhancing supplements for athletes.
Mechanism of Action
The mechanism of action of 7a-Methyl-androst-2-ene-17b-ol involves binding to androgen receptors in muscle tissue. This binding activates the receptor, leading to increased protein synthesis and muscle growth. The addition of the 7a-methyl group enhances the compound’s affinity for the androgen receptor, making it more potent than its non-methylated counterparts .
Comparison with Similar Compounds
Similar Compounds
Methylstenbolone: Another potent anabolic steroid with similar anabolic properties but different structural modifications.
Desoxymethyltestosterone (Madol): A precursor to 7a-Methyl-androst-2-ene-17b-ol, known for its strong anabolic effects.
Hexadrone: A non-methylated prohormone with effective muscle-building properties.
Uniqueness
7a-Methyl-androst-2-ene-17b-ol is unique due to its specific structural modifications, particularly the 7a-methyl group, which enhances its anabolic activity while reducing androgenic side effects. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H32O |
|---|---|
Molecular Weight |
288.5 g/mol |
IUPAC Name |
(7R,8R,9S,10S,13S,14S,17S)-7,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C20H32O/c1-13-12-14-6-4-5-10-19(14,2)16-9-11-20(3)15(18(13)16)7-8-17(20)21/h4-5,13-18,21H,6-12H2,1-3H3/t13-,14?,15+,16+,17+,18+,19+,20+/m1/s1 |
InChI Key |
ZQMCWQZAHRBPQS-LMAARTJTSA-N |
Isomeric SMILES |
C[C@@H]1CC2CC=CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O)C |
Canonical SMILES |
CC1CC2CC=CCC2(C3C1C4CCC(C4(CC3)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


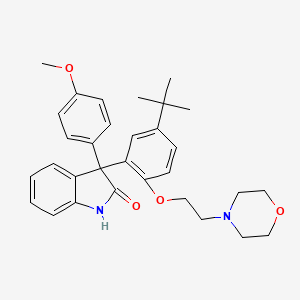
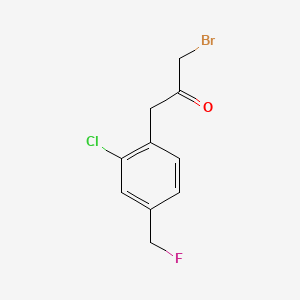

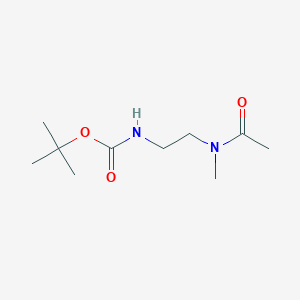

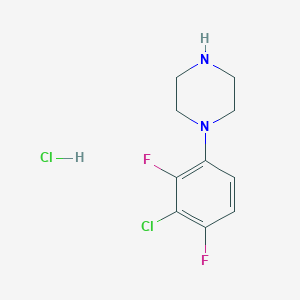
![3-Amino-5-bromothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B14038719.png)
![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline](/img/structure/B14038726.png)
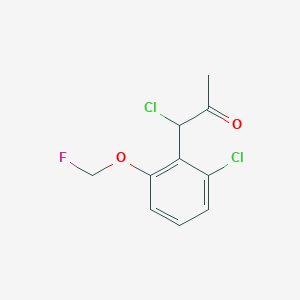
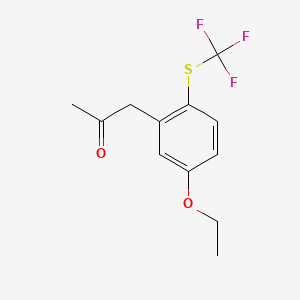
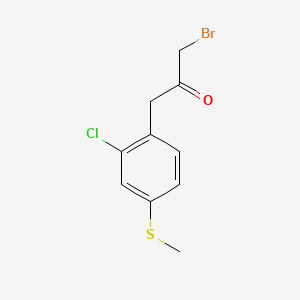
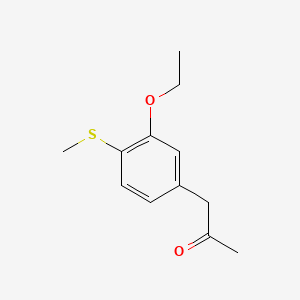
![1-Thia-7-azaspiro[4.4]nonane](/img/structure/B14038763.png)
![2-chloro-5-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyrimidine](/img/structure/B14038764.png)
